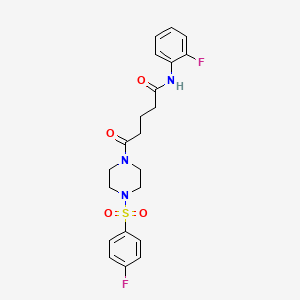
N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the fluorophenyl moieties. Common reagents used in these reactions include fluorobenzene, piperazine, and sulfonyl chlorides. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may inhibit or activate enzymes, alter receptor function, or interfere with cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-(2-chlorophenyl)-5-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide
- N-(2-bromophenyl)-5-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide
Uniqueness
Compared to similar compounds, N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide exhibits unique properties due to the presence of fluorine atoms. Fluorine enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications.
特性
分子式 |
C21H23F2N3O4S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanamide |
InChI |
InChI=1S/C21H23F2N3O4S/c22-16-8-10-17(11-9-16)31(29,30)26-14-12-25(13-15-26)21(28)7-3-6-20(27)24-19-5-2-1-4-18(19)23/h1-2,4-5,8-11H,3,6-7,12-15H2,(H,24,27) |
InChIキー |
ZNSFIBXEDVLKCM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)CCCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12172173.png)
![(4E)-4-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172177.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12172193.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12172200.png)
![5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol](/img/structure/B12172212.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12172215.png)
![N-[2-(pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B12172218.png)
![7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol](/img/structure/B12172219.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B12172223.png)
methanone](/img/structure/B12172225.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12172240.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B12172245.png)
